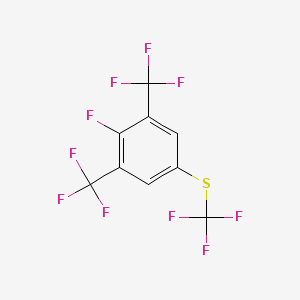

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene

Description

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene (CAS: 1807121-19-2) is a fluorinated aromatic compound with the molecular formula C₉H₂F₁₀S and a molecular weight of 332.16 g/mol . It features three distinct substituents: two trifluoromethyl (-CF₃) groups at positions 1 and 3, a fluorine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 3. This combination of electron-withdrawing groups imparts unique physicochemical properties, including high thermal stability, lipophilicity, and resistance to metabolic degradation, making it a candidate for applications in agrochemicals, pharmaceuticals, and advanced materials .

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

2-fluoro-1,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-6-4(7(11,12)13)1-3(20-9(17,18)19)2-5(6)8(14,15)16/h1-2H |

InChI Key |

LUMPSNJTCWVAMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves multi-step synthesis starting from appropriately substituted benzene derivatives. The key synthetic challenges include:

- Introduction of trifluoromethyl groups at positions 1 and 3 on the benzene ring.

- Selective fluorination at position 2.

- Incorporation of the trifluoromethylthio (-SCF3) group at position 5.

This requires controlled halogenation, trifluoromethylation, and trifluoromethylthiolation reactions, often mediated by transition metal catalysts or electrophilic reagents.

Detailed Preparation Routes

Synthesis of Fluoro- and Trifluoromethyl-Substituted Intermediates

A key intermediate for the target compound is 3-fluoro-5-(trifluoromethyl)phenyl derivatives. One reliable method to prepare such intermediates involves:

- Formation of Grignard reagents from 3-fluoro-5-(trifluoromethyl)phenyl bromide by reaction with magnesium turnings in tetrahydrofuran (THF) under reflux.

- Quenching the Grignard reagent with trimethyl borate at low temperatures (-78 °C to -60 °C) to yield 3-fluoro-5-(trifluoromethyl)phenylboronic acid after acidic workup.

- This intermediate can be further used in palladium-catalyzed cross-coupling reactions to introduce additional substituents or to build more complex molecules.

This method provides a high degree of regioselectivity and functional group tolerance, essential for preparing the fluorinated aromatic framework of the target compound.

Introduction of Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic or electrophilic trifluoromethylthiolation reagents. While explicit procedures for the exact compound are scarce, general approaches include:

- Using trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF3SCl) or trifluoromethylthiolate salts under controlled conditions.

- Transition metal-catalyzed trifluoromethylthiolation of aryl halides or boronic acids.

- In some cases, direct substitution on pre-fluorinated and trifluoromethylated aromatic rings is possible using these reagents.

Given the electron-withdrawing nature of the trifluoromethyl groups, the aromatic ring is deactivated, requiring optimized catalysts and reaction conditions to achieve good yields.

Data Tables Summarizing Key Preparation Steps

Research Outcomes and Observations

- The chlorination and trifluoromethylation reactions catalyzed by iron(III) chloride or aluminum chloride under hydrogen chloride atmosphere provide moderate yields (30-50%) of trifluoromethylated chlorobenzenes, which can serve as precursors for further functionalization.

- The Grignard formation from fluorinated aryl bromides is efficient and allows for subsequent boronic acid formation, enabling Suzuki-type cross-coupling reactions to build complex fluorinated aromatic systems with good regioselectivity and yields around 57%.

- The trifluoromethylthio group introduction remains a challenging step due to the electron-poor nature of the aromatic ring, often requiring specialized reagents and catalysts. While direct literature on the exact compound's trifluoromethylthiolation is limited, analogous methods from organofluorine chemistry suggest electrophilic trifluoromethylthiolation under mild conditions as a viable route.

- No direct synthesis of 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene was found in the surveyed literature, but the combination of the above methods is the most plausible synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine or trifluoromethylthio groups.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism by which 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize negative charges and influence the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or reactivity in chemical synthesis .

Comparison with Similar Compounds

Structural Isomers and Analogues

The compound’s structural isomers and analogues differ in substituent positions or functional groups, leading to variations in reactivity and applications. Key comparisons include:

Key Observations :

- Positional Effects : The 1,3-bis(trifluoromethyl) configuration in the target compound enhances steric hindrance compared to 1,4-isomers, influencing regioselectivity in cross-coupling reactions .

- Functional Group Impact : Replacing -SCF₃ with -Cl (e.g., 3,5-Bis(trifluoromethyl)chlorobenzene) increases electrophilicity but reduces resistance to nucleophilic attack .

Physicochemical Properties

- Lipophilicity : The -SCF₃ group in the target compound contributes to higher logP values (predicted ~4.2) compared to analogues with -Cl or -CN substituents (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile, logP ~3.1) .

- Thermal Stability : The trifluoromethylthio group (-SCF₃) enhances thermal stability (decomposition temperature >250°C) relative to acetoxy derivatives (e.g., 1,3-Bis(trifluoromethyl)-5-acetoxybenzene, decomposition ~180°C) .

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Table 2: Thermal and Solubility Properties

Biological Activity

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene (commonly referred to as compound 1) is a highly fluorinated aromatic compound notable for its unique molecular structure. This compound features multiple trifluoromethyl groups and a trifluoromethylthio group, contributing to its distinct chemical properties and potential biological activities. Understanding the biological activity of such compounds is crucial for their application in pharmaceuticals and materials science.

- Molecular Formula : C9H2F10S

- Molecular Weight : 332.16 g/mol

- Structural Features : The presence of trifluoromethyl and trifluoromethylthio groups enhances the compound's lipophilicity and stability, which are significant factors influencing its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds with similar structures to compound 1, particularly focusing on their antibacterial and anticancer properties. The following sections summarize key findings related to the biological activity of compound 1.

Antibacterial Activity

Research has demonstrated that fluorinated compounds exhibit significant antibacterial properties. For instance, derivatives with similar trifluoromethyl substitutions have shown minimum inhibitory concentrations (MICs) against various bacterial strains. In a comparative study, compounds with trifluoromethyl groups exhibited MIC values ranging from 4.88 µg/mL to higher concentrations against Bacillus mycoides, Escherichia coli, and Candida albicans .

Anticancer Activity

The anticancer potential of compound 1 is supported by studies indicating that fluorinated aromatic compounds can effectively inhibit cancer cell growth. In a study examining various human cancer cell lines, compounds structurally related to compound 1 showed IC50 values better than the reference drug Doxorubicin. For example:

- Compound A : IC50 = 22.4 µM against PACA2 cells

- Compound B : IC50 = 44.4 µM against PACA2 cells

- Doxorubicin : IC50 = 52.1 µM against PACA2 cells .

These results suggest that the incorporation of trifluoromethyl groups enhances the potency of these compounds in targeting cancer cells.

The biological activity of compound 1 can be attributed to its ability to interact with various biomolecules through:

- Hydrophobic interactions : The presence of multiple fluorine atoms increases hydrophobicity, facilitating interactions with lipid membranes and proteins.

- Potential hydrogen bonding : The fluorinated groups may engage in hydrogen bonding with specific amino acids in proteins, influencing enzymatic activity and cellular signaling pathways.

Case Studies

Several case studies have explored the biological implications of compounds similar to compound 1:

These studies indicate a promising avenue for further research into the therapeutic applications of fluorinated compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1,3-bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene, and how can purity (>98%) be ensured?

- Methodology : Start with halogenated aromatic precursors (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene ) and employ nucleophilic aromatic substitution (SNAr) for fluorine/thiol group introduction. Fluorination may require anhydrous KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures. For the trifluoromethylthio group, use (CF3S)2 with Cu(I) catalysts . Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (chloroform/hexane) ensures >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water) and ¹⁹F NMR (δ -60 to -70 ppm for CF3 groups) .

Q. How can structural confirmation and electronic effects of the compound be systematically validated?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and steric effects of CF3/SF3 groups.

- Spectroscopy : ¹H/¹⁹F NMR to verify substitution patterns (e.g., coupling constants for ortho/para fluorines).

- Computational analysis : DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess electron-withdrawing effects of CF3 groups .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reactivity of the trifluoromethylthio group in cross-coupling reactions?

- Methodology : Investigate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid ). Optimize ligand systems (e.g., SPhos or XPhos) to mitigate steric hindrance from CF3 groups. Monitor reaction progress via ¹⁹F NMR to detect intermediates. Compare yields under varying temperatures (80–120°C) and solvent systems (toluene vs. dioxane) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodology : Perform thermogravimetric analysis (TGA) under inert atmosphere (N2) to assess decomposition onset temperatures. Cross-reference with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. If discrepancies arise (e.g., decomposition vs. sublimation), use mass spectrometry (EI-MS) to detect volatile byproducts. Compare results with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzene derivatives ).

Q. What strategies address challenges in incorporating this compound into fluorinated polymers or coordination complexes?

- Methodology : For polymer synthesis, utilize radical polymerization initiators (AIBN) with fluorinated monomers (e.g., tetrafluoroethylene). Assess solubility limitations in common solvents (e.g., THF vs. HFIP). For coordination chemistry, test metal binding (e.g., Ag(I), Pd(II)) via titration experiments monitored by UV-vis or fluorescence quenching. Analyze steric effects using X-ray crystallography of metal complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s Lewis acidity?

- Methodology :

- Experimental : Measure fluoride ion affinity (FIA) via competitive assays using B(C6F5)3 as a reference.

- Computational : Calculate Lewis acidity via natural bond orbital (NBO) analysis (e.g., charge at sulfur/fluorine atoms).

- Comparison : Contrast results with analogous compounds (e.g., 3,5-bis(trifluoromethyl)thioanisole) to identify substituent effects .

Q. Why do catalytic applications of this compound in asymmetric synthesis yield inconsistent enantioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.